4-Benzoyl-2-nitrophenyl benzoate
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Overview
Description
4-Benzoyl-2-nitrophenyl benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoyl group and a nitro group attached to a phenyl ring, which is further esterified with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-2-nitrophenyl benzoate typically involves the esterification of 4-benzoyl-2-nitrophenol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-2-nitrophenyl benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: The major product is 4-amino-2-nitrophenyl benzoate.
Reduction: The major product is 4-hydroxy-2-nitrophenyl benzoate.
Substitution: Various substituted derivatives of the aromatic ring can be formed.
Scientific Research Applications
4-Benzoyl-2-nitrophenyl benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzoyl-2-nitrophenyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzoyl group can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl benzoate: Lacks the benzoyl group, making it less hydrophobic.
4-Benzoylphenyl benzoate: Lacks the nitro group, reducing its redox activity.
2-Nitrophenyl benzoate: Has the nitro group in a different position, affecting its reactivity.
Uniqueness
4-Benzoyl-2-nitrophenyl benzoate is unique due to the presence of both the benzoyl and nitro groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its similar counterparts.
Properties
CAS No. |
82469-49-6 |
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Molecular Formula |
C20H13NO5 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
(4-benzoyl-2-nitrophenyl) benzoate |
InChI |
InChI=1S/C20H13NO5/c22-19(14-7-3-1-4-8-14)16-11-12-18(17(13-16)21(24)25)26-20(23)15-9-5-2-6-10-15/h1-13H |
InChI Key |
VRZOZRVGQISRMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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